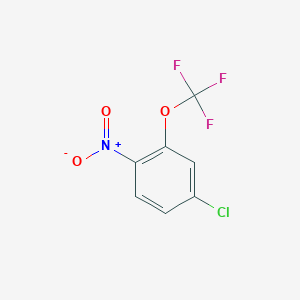

4-Chloro-1-nitro-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

4-chloro-1-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCJBPPURJRKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene, a compound of interest due to its polysubstituted aromatic framework featuring a unique combination of electron-withdrawing groups. Understanding the spectral signature of this molecule is crucial for reaction monitoring, quality control, and the rational design of more complex derivatives.

This document will dissect the theoretical underpinnings that govern the chemical shifts and coupling patterns observed in the ¹H NMR spectrum of the title compound. We will explore the synergistic and antagonistic electronic effects of the chloro, nitro, and trifluoromethoxy substituents, providing a predictive framework that is then validated by a detailed, field-proven experimental protocol.

Molecular Structure and Electronic Environment Analysis

To accurately predict and interpret the ¹H NMR spectrum, a thorough analysis of the molecule's structure and the electronic influence of its substituents is the foundational first step. The structure of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene contains three non-hydrogen substituents on a benzene ring, leaving three aromatic protons at positions 3, 5, and 6.

Substituent Effects on the Aromatic Ring:

The chemical environment of each proton is dictated by the powerful electron-withdrawing nature of the attached functional groups.

-

Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups through both resonance and inductive effects. It significantly deshields protons, particularly those in the ortho and para positions, causing their signals to appear at a higher chemical shift (downfield).[1][2] The magnetic anisotropy of the nitro group can further influence the chemical shifts of nearby protons.[3][4]

-

Trifluoromethoxy Group (-OCF₃): While the oxygen atom possesses lone pairs, the immense inductive effect of the three fluorine atoms makes the -OCF₃ group a potent electron-withdrawing substituent.[5] This effect is stronger than that of a single fluorine atom, which can exhibit some π-donating character.[6] The -OCF₃ group will contribute significantly to the overall deshielding of the aromatic ring.

-

Chloro Group (-Cl): The chlorine atom exerts a dual electronic effect. It is inductively electron-withdrawing but can donate electron density into the ring via resonance. Overall, it is considered a deactivating group that will deshield the ring protons.

The confluence of these three powerful electron-withdrawing groups renders the aromatic ring highly electron-deficient. Consequently, all proton signals are expected to appear significantly downfield in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm.[7][8]

Caption: Molecular structure of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene with proton labels.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the electronic effects and relative positions of the protons, we can predict the key features of the ¹H NMR spectrum: the number of signals, their chemical shifts (δ), their integration values, and their splitting patterns (multiplicity).[9]

Chemical Shift (δ) Prediction

-

Proton Hₐ (at C3): This proton is positioned ortho to both the powerfully withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups. This dual deshielding effect will cause Hₐ to be the most downfield signal in the spectrum.

-

Proton H꜀ (at C6): This proton is ortho to the nitro group and meta to the chloro group. The strong deshielding from the nitro group will place this signal at a significantly downfield position, likely second only to Hₐ.[2]

-

Proton Hᵦ (at C5): This proton is ortho to the chloro group and meta to both the nitro and trifluoromethoxy groups. While still heavily deshielded, the influence of the meta substituents is less pronounced than the ortho effects on Hₐ and H꜀. Therefore, Hᵦ is expected to be the most upfield of the three aromatic signals.

Spin-Spin Coupling and Multiplicity

The splitting pattern of each signal is determined by its neighboring protons, following the n+1 rule. The magnitude of the splitting, known as the coupling constant (J), is distance-dependent.[10]

-

Ortho coupling (³J): Coupling between protons on adjacent carbons (3 bonds apart). Typically the largest, with J values of 7-10 Hz.[11]

-

Meta coupling (⁴J): Coupling between protons separated by two carbons (4 bonds apart). This is significantly smaller, with J values of 2-3 Hz.[11][12]

-

Para coupling (⁵J): Coupling across the ring (5 bonds apart). This is usually very small (<1 Hz) and often not resolved.

Caption: Spin-spin coupling relationships between the aromatic protons.

-

Signal for Hₐ: Hₐ has one neighbor, Hᵦ, in a meta relationship. Therefore, its signal will be split into a doublet (d) with a small coupling constant (J ≈ 2-3 Hz).

-

Signal for Hᵦ: Hᵦ is coupled to two non-equivalent protons: Hₐ (meta) and H꜀ (ortho). This will result in a doublet of doublets (dd) . The signal will show a large splitting from the ortho coupling to H꜀ (J ≈ 7-10 Hz) and a smaller splitting from the meta coupling to Hₐ (J ≈ 2-3 Hz).

-

Signal for H꜀: H꜀ has one neighbor, Hᵦ, in an ortho relationship. Its signal will be split into a doublet (d) with a large coupling constant (J ≈ 7-10 Hz).

Integration

Since there is one of each type of proton (Hₐ, Hᵦ, and H꜀), the relative integration of the area under each signal will be equal, in a 1:1:1 ratio.

Summary of Predicted Spectral Data

The predicted ¹H NMR data are summarized in the table below.

| Proton Label | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Hₐ | C3 | Most Downfield (~8.2 - 8.4) | Doublet (d) | ⁴J ≈ 2-3 | 1H |

| H꜀ | C6 | Mid-Field (~8.0 - 8.2) | Doublet (d) | ³J ≈ 7-10 | 1H |

| Hᵦ | C5 | Most Upfield (~7.8 - 8.0) | Doublet of Doublets (dd) | ³J ≈ 7-10, ⁴J ≈ 2-3 | 1H |

Experimental Protocol for ¹H NMR Data Acquisition

This section provides a self-validating protocol for obtaining a high-quality, interpretable ¹H NMR spectrum.

Materials and Instrumentation

-

Analyte: 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR Tube: 5 mm high-precision NMR tube

-

Instrumentation: 300 MHz (or higher) NMR spectrometer

Causality of Choices:

-

CDCl₃ is selected as the solvent because it is relatively non-polar, capable of dissolving the analyte, and its residual proton signal (at ~7.26 ppm) does not typically interfere with the downfield aromatic signals of this highly deshielded compound.

-

TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

-

A 300 MHz or higher field instrument is recommended to ensure sufficient signal dispersion and resolution of the coupling patterns, particularly the small meta coupling.[11]

Step-by-Step Acquisition Workflow

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the analyte.

-

Dissolve the sample in ~0.6 mL of CDCl₃ (with TMS) directly in a clean, dry vial.

-

Transfer the solution to the 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is sufficient for the instrument's receiver coils (typically ~4-5 cm).[13]

-

-

Instrument Setup:

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and good resolution. Poor shimming will broaden lines and may obscure fine coupling details.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of signals (e.g., 0 to 12 ppm).

-

Use a standard 90° pulse. For routine semi-quantitative spectra, a 45° pulse can be used to reduce the experiment time.[14]

-

Set the number of scans (NS) to 16 or 32 to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to 1-2 seconds to allow for sufficient relaxation of the protons between pulses, ensuring more accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and normalize them to obtain the relative proton count.

-

Analyze the chemical shifts, multiplicities, and coupling constants for each signal.

-

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene is a textbook example of how the electronic properties of multiple substituents dictate the chemical environment of aromatic protons. The spectrum is predicted to show three distinct signals in the downfield region, each integrating to a single proton. The characteristic splitting pattern—a doublet of doublets flanked by two doublets—provides a unique fingerprint for this substitution pattern. The large chemical shift values are a direct consequence of the powerful cumulative deshielding effect of the nitro, trifluoromethoxy, and chloro groups. By following the detailed experimental protocol provided, researchers can reliably obtain and interpret the spectrum, confirming the identity and purity of the compound with a high degree of confidence.

References

- Filo. (2024). ¹H NMR spectrum of 4-Chloronitrobenzene.

- University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR.

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

- Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation.

-

Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal. Available at: [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). YouTube. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST WebBook. Available at: [Link]

- University of Michigan. (n.d.). Step-by-step procedure for NMR data acquisition.

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

- Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics.

-

Reddit. (2024). The Effect of Fluorine in ¹H NMR. r/Chempros. Available at: [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

- University of Wisconsin-Madison. (n.d.). Practical Aspects of Quantitative NMR Experiments.

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

- ConnectSci. (n.d.). PROTON MAGNETIC RESONANCE IN AROMATIC NITRO COMPOUNDS.

-

ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. Available at: [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Available at: [Link]

- University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation.

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Available at: [Link]

-

ResearchGate. (2025). Anisotropic effect of the nitrate anion—manifestation of diamagnetic proton chemical shifts in the ¹H NMR spectra of NO₃⁻ coordinated complexes. Available at: [Link]

-

NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Available at: [Link]

- University of Cambridge. (2017). Quantitative NMR Spectroscopy.

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

-

ResearchGate. (n.d.). Figure S19: ¹H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e). Available at: [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Available at: [Link]

-

ACS Publications. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. tandfonline.com [tandfonline.com]

- 4. connectsci.au [connectsci.au]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. acdlabs.com [acdlabs.com]

- 13. uwyo.edu [uwyo.edu]

- 14. books.rsc.org [books.rsc.org]

solubility of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene in organic solvents

Solubility Profile & Solvent Selection Guide: 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene

Executive Summary

Compound: 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene CAS Registry Number: 1261674-03-6 Molecular Formula: C₇H₃ClF₃NO₃ Molecular Weight: 241.55 g/mol [1]

This guide provides a technical analysis of the solubility characteristics of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene , a highly functionalized aromatic intermediate critical in the synthesis of agrochemicals and fluorinated pharmaceuticals.[1] The presence of the trifluoromethoxy (-OCF₃) group, combined with a nitro (-NO₂) and chloro (-Cl) substituent, creates a unique physicochemical profile characterized by high lipophilicity and electron deficiency.

Key Insight: The solubility behavior of this compound is governed by the competition between the strong dipole of the nitro group and the lipophilic, non-polar nature of the trifluoromethoxy and chloro groups.[1] Consequently, it exhibits excellent solubility in moderately polar aprotic solvents (e.g., DCM, Ethyl Acetate) but requires careful thermal modulation for dissolution in protic solvents (e.g., Ethanol), making the latter ideal for recrystallization.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this molecule, one must understand the electronic and steric contributions of its substituents.[1]

-

Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic (Hansch π value ≈ +1.04) and electron-withdrawing. It significantly increases the compound's solubility in non-polar and chlorinated solvents while decreasing water solubility to negligible levels.[1]

-

Nitro Group (-NO₂): A strong electron-withdrawing group that introduces a significant dipole moment. This allows for interaction with polar aprotic solvents (like DMSO or Acetone) via dipole-dipole interactions, despite the molecule's overall hydrophobicity.

-

Chloro Group (-Cl): Adds to the overall lipophilicity and molecular weight, stabilizing the crystal lattice through weak halogen bonding, which can slightly reduce solubility in alkanes compared to non-chlorinated analogs.

Estimated LogP: ~3.5 – 4.0 (High Lipophilicity)

Predicted Solubility Parameter (Hansen):

Solubility Landscape & Solvent Compatibility[1][2]

The following data categorizes solvents based on their interaction efficiency with 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | Primary Reaction Media: Ideal for Friedel-Crafts or nitration workflows.[1] Extraction: Standard organic phase for aqueous workups.[1] |

| Esters & Ketones | Ethyl Acetate (EtOAc), Acetone, Isopropyl Acetate | High (>80 mg/mL) | General Purpose: Excellent for solvating crude mixtures.[1] EtOAc is the preferred "green" replacement for DCM in extractions.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN), NMP | High (>100 mg/mL) | Nucleophilic Substitution (SₙAr): High solubility facilitates rapid kinetics in substitution reactions involving the chloro or nitro groups.[1] |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol (IPA) | Temperature Dependent | Crystallization: Moderate solubility at RT; high solubility at boiling.[1] Ideal candidates for recrystallization (dissolve hot, crash cool).[1] |

| Ethers | THF, MTBE, Diethyl Ether, 1,4-Dioxane | Good to High | Grignard/Lithiation: THF is suitable, though the nitro group is sensitive to organometallics.[1] MTBE is excellent for extractions.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Insoluble | Anti-Solvent: Used to precipitate the product from a concentrated solution in DCM or EtOAc.[1] |

| Water | Water | Insoluble (<0.1 mg/mL) | Wash Phase: Used to remove inorganic salts and polar impurities during workup.[1] |

Experimental Protocol: Gravimetric Solubility Determination

Objective: To generate precise solubility curves for process optimization (e.g., determining the yield loss in mother liquors).

Safety Note: This compound is a nitro-aromatic. While generally stable, avoid heating to dryness in the presence of strong bases or reducing agents.[1] Work in a fume hood.

Step-by-Step Methodology:

-

Preparation: Weigh 500 mg of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene into a tared 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent (e.g., Ethanol) in 0.5 mL increments at a controlled temperature (e.g., 25°C).

-

Equilibration: Vortex for 30 seconds after each addition. If the solid persists, sonicate for 5 minutes to ensure thermodynamic equilibrium is approached.

-

Visual Endpoint: Continue addition until the solution becomes clear (no visible particulates). Record the total volume (

).[1] -

Gravimetric Verification (Optional but Recommended):

Process Workflow: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the unit operation (Reaction, Extraction, or Purification).

Figure 1: Decision tree for solvent selection based on the specific unit operation requirements for 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene.

References

-

SynQuest Laboratories. (2024).[1][2] Product Specification: 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene (CAS 1261674-03-6).[1][3] Retrieved from [1]

-

PubChem. (2024).[1] Compound Summary: 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Standard reference for solubility parameter prediction).

-

Sigma-Aldrich. (2024).[4] Safety Data Sheet: 4-Chloro-1-nitro-2-(trifluoromethyl)benzene. Retrieved from [1]

Sources

- 1. Benzene, 1-nitro-3-(trifluoromethyl)- (CAS 98-46-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. CAS 1261674-03-6 | 4654-7-0R | MDL MFCD18393863 | 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene | SynQuest Laboratories [synquestlabs.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

The Trifluoromethoxy Group: A Guide to Its Strategic Role in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among these, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful substituent. Though once considered an exotic entity, its utility in enhancing metabolic stability, modulating lipophilicity, and influencing molecular conformation has cemented its role in the medicinal chemist's toolkit. This guide provides an in-depth analysis of the OCF₃ group, elucidating the fundamental principles behind its effects and offering practical insights into its application. We will explore its distinct physicochemical properties, strategic deployment in drug design to overcome ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges, and the evolving synthetic methodologies that have made its incorporation increasingly accessible. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the "super-halogen" properties of the trifluoromethoxy group for the creation of safer and more efficacious therapeutics.

The Rise of a Privileged Functional Group: Understanding the 'Why'

The deliberate modification of a lead compound's molecular framework is a critical exercise in medicinal chemistry, aimed at enhancing biological activity and optimizing pharmacokinetic profiles.[1][2] For decades, fluorinated motifs have been a favored tool in this process. The introduction of a single fluorine atom or a trifluoromethyl (CF₃) group can profoundly alter a molecule's properties, often leading to improved metabolic stability, binding affinity, and bioavailability.[3][4]

The trifluoromethoxy (OCF₃) group, however, offers a unique constellation of properties that distinguish it from other fluorinated substituents.[4][5] It is more than just a "lipophilic methoxy" or a "less-basic oxygen." The interplay of its potent electron-withdrawing nature, significant lipophilicity, and distinct steric and conformational effects provides a multi-faceted tool for addressing common drug development hurdles. Its incorporation is a strategic decision to simultaneously modulate multiple parameters, a principle validated by its presence in a growing number of approved drugs and agrochemicals.[3][6]

Core Physicochemical Properties: The Mechanistic Underpinnings

To effectively deploy the OCF₃ group, it is essential to understand the causality behind its influence on molecular properties.

Lipophilicity: Enhancing Membrane Permeability

A primary function of the OCF₃ group is to increase a molecule's lipophilicity, a critical factor for penetrating biological membranes, such as the intestinal wall or the blood-brain barrier. The OCF₃ group is one of the most lipophilic substituents used in drug design.[3][6] This is quantified by the Hansch lipophilicity parameter (π), which measures a substituent's contribution to a molecule's partitioning between octanol and water.

The OCF₃ group possesses a high π value of +1.04, indicating a strong preference for the lipid phase.[3][5][6] This significantly surpasses that of its non-fluorinated analog, the methoxy group (OCH₃), and even the widely used trifluoromethyl (CF₃) group.[4][6] This substantial boost in lipophilicity can be pivotal for enhancing absorption and distribution. For instance, in the neuroprotective drug Riluzole , the OCF₃ group enhances lipophilicity and membrane permeability, facilitating its passage across the blood-brain barrier to exert its effect in the central nervous system.[6][7]

| Substituent | Hansch π Parameter | Hammett Constant (σp) |

| -H | 0.00 | 0.00 |

| -CH₃ | +0.56 | -0.17 |

| -OCH₃ | -0.02 | -0.27 |

| -Cl | +0.71 | +0.23 |

| -CF₃ | +0.88 | +0.54 |

| -OCF₃ | +1.04 | +0.35 |

| Table 1: Comparison of Physicochemical Parameters. Data sourced from multiple references illustrates the unique combination of high lipophilicity (π) and strong electron-withdrawing character (σp) of the OCF₃ group.[4][5][6] |

Metabolic Stability: The Metabolic Shield

One of the most compelling reasons to introduce an OCF₃ group is to enhance a molecule's metabolic stability. The methoxy group (OCH₃) is a common site of metabolic vulnerability, frequently undergoing oxidative O-demethylation by cytochrome P450 (CYP450) enzymes. This metabolic pathway can lead to rapid clearance of the drug or the formation of potentially reactive metabolites.

The trifluoromethoxy group provides a robust shield against this metabolic attack.[3][6] This stability arises from two key factors:

-

Steric Hindrance: The bulkier OCF₃ group sterically hinders the approach of metabolic enzymes like CYP450, making it more difficult for them to access and oxidize the O-C bond.[6]

-

Electronic Deactivation: The powerful electron-withdrawing effect of the three fluorine atoms significantly reduces the electron density on the central oxygen atom. This makes the oxygen less susceptible to oxidation and reduces its ability to act as a hydrogen bond acceptor, diminishing its interaction with the active sites of metabolic enzymes.[6]

Figure 1: Metabolic fate of methoxy vs. trifluoromethoxy groups.

Electronic Profile & Conformational Influence

The OCF₃ group is strongly electron-withdrawing, influencing the electronic properties of the scaffold it is attached to.[4] When attached to an aromatic ring, it deactivates the ring towards electrophilic substitution and can lower the pKa of nearby acidic or basic functional groups. This modulation can be crucial for optimizing target binding interactions, as it alters the molecule's electrostatic potential and hydrogen bonding capabilities.[3]

Furthermore, the OCF₃ group exhibits a distinct conformational preference. Due to steric interactions between the bulky CF₃ moiety and ortho-hydrogens on an aromatic ring, combined with hyperconjugation effects, the OCF₃ group tends to adopt a conformation where the C-O-C bond is orthogonal (at a ~90° angle) to the plane of the aromatic ring.[5] This perpendicular arrangement minimizes delocalization of the oxygen's lone pair electrons into the ring and projects the trifluoromethyl portion away from the ring plane.[5] This can be exploited to probe specific regions of a binding pocket or to enforce a particular molecular conformation that enhances binding affinity.[5]

Figure 2: Orthogonal conformation of the aryl-OCF₃ group.

Strategic Deployment in Drug Discovery

The decision to introduce an OCF₃ group is a strategic one, typically made during the lead optimization phase to address specific liabilities of a promising compound.

Figure 3: Workflow for strategic OCF₃ incorporation in lead optimization.

Synthetic Methodologies: Accessing the OCF₃ Moiety

Historically, the synthetic incorporation of the OCF₃ group has been challenging, a factor that limited its widespread use.[3][6] The primary difficulty lies in the high instability of the trifluoromethoxide anion (⁻OCF₃).[6] However, significant advances in synthetic chemistry have provided more robust and accessible routes.

Classical Approaches

Early methods often involved harsh conditions and toxic reagents. One notable route proceeds via aryl chlorothionoformates, which are chlorinated and subsequently fluorinated with reagents like antimony trifluoride (SbF₃).[4] The high toxicity of the intermediates, however, has limited the industrial application of this method.[4]

Modern Synthetic Protocols

Recent years have seen the development of safer and more versatile reagents and methodologies.

-

Hypervalent Iodine Reagents: Reagents developed by Togni and others are effective for the electrophilic trifluoromethoxylation of various nucleophiles, including phenols.[4]

-

Visible-Light Photoredox Catalysis: This has become a powerful strategy for generating OCF₃ radicals under mild conditions, enabling the trifluoromethoxylation of a wide range of aromatic and heteroaromatic compounds.[5] This approach avoids harsh reagents and offers excellent functional group tolerance.[5]

Representative Experimental Protocol: Photoredox-Catalyzed Trifluoromethoxylation of an Arene

This protocol is a representative example based on modern literature methods and should be adapted and optimized for specific substrates.[5]

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the arene substrate (1.0 equiv), the trifluoromethoxylation reagent (e.g., a benzotriazole-derived reagent, 2.0 equiv), and the photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂, 5.0 mol%).

-

Solvent and Degassing: The vial is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous, degassed solvent (e.g., acetonitrile) is then added via syringe.

-

Reaction Execution: The reaction mixture is stirred vigorously and irradiated with a blue LED lamp (e.g., 34 W, λ = 450 nm) at room temperature. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trifluoromethoxylated product.

-

Validation: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

This self-validating system ensures that the desired product is obtained with high fidelity, with clear steps for execution, monitoring, and confirmation. The use of an excess of the arene substrate may be necessary in some cases to minimize side reactions due to the high reactivity of the OCF₃ radical.[5]

Conclusion and Future Outlook

The trifluoromethoxy group is a powerful and versatile functional group in medicinal chemistry. Its ability to concurrently enhance metabolic stability, increase lipophilicity, and influence molecular conformation makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[8] While synthetic challenges once limited its application, the advent of modern methodologies, particularly in photoredox catalysis, has made this valuable moiety more accessible than ever. As our understanding of the subtle interplay between the OCF₃ group and biological targets continues to grow, so too will its importance in the rational design of the next generation of therapeutics.

References

-

Kvasovs, N., & Tarselli, M. A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(23), 4367. [Link]

-

Vicente-Blanco, R. J., & Valdivielso, A. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

-

Vicente-Blanco, R. J., & Valdivielso, A. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

-

Vicente-Blanco, R. J., & Valdivielso, A. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Vicente-Blanco, R. J., & Valdivielso, A. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6296. [Link]

-

Vicente-Blanco, R. J., & Valdivielso, A. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Chemistry & Biodiversity, 2(2), 168-214. [Link]

-

ResearchGate. (n.d.). Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. ResearchGate. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Trifluoromethoxy Group: A Keystone for Enhanced Biological Activity in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethoxy (-OCF₃) group has emerged as a powerful tool in medicinal chemistry, imparting unique physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of therapeutic candidates. This technical guide provides a comprehensive overview of the potential biological activities of trifluoromethoxy-containing compounds, delving into their mechanisms of action across various therapeutic areas, including oncology, neuroprotection, and infectious diseases. We will explore the causal relationship behind the enhanced efficacy of these molecules, supported by detailed experimental protocols and quantitative data to empower researchers in their drug discovery endeavors.

The Trifluoromethoxy Moiety: A Gateway to Superior Pharmacological Properties

The trifluoromethoxy group is more than a simple structural modification; it is a strategic asset in drug design.[1][2] Its unique electronic and physical characteristics fundamentally alter a molecule's behavior in a biological system.

-

Enhanced Lipophilicity: The -OCF₃ group is highly lipophilic, a property that can improve a compound's ability to cross cellular membranes.[1][3][4] This is particularly crucial for drugs targeting the central nervous system, as it facilitates passage across the blood-brain barrier.[1]

-

Metabolic Stability: The strong carbon-fluorine bonds within the trifluoromethoxy group render it resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[1][3] This increased metabolic stability leads to a longer biological half-life and improved bioavailability of the drug.[1]

-

Potent Electron-Withdrawing Effects: The trifluoromethoxy group exerts a strong electron-withdrawing effect, which can modulate the acidity or basicity of nearby functional groups and influence non-covalent interactions with biological targets.[3][4][5] This can lead to enhanced binding affinity and selectivity for the target protein.

-

Modulation of Conformation: The steric bulk of the -OCF₃ group can influence the overall conformation of a molecule, potentially locking it into a bioactive conformation that is more favorable for target engagement.

These properties collectively contribute to the transformation of promising compounds into viable drug candidates with improved efficacy and safety profiles.[2][6]

Anticancer Activity: Disrupting Aberrant Signaling in Malignancies

The trifluoromethoxy group has been successfully incorporated into several anticancer agents, demonstrating its utility in targeting various cancer hallmarks.

Inhibition of the Hedgehog Signaling Pathway: The Case of Sonidegib

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[7] However, its aberrant activation is a key driver in several cancers, including basal cell carcinoma (BCC).[3] Sonidegib, a trifluoromethoxy-containing compound, is an FDA-approved inhibitor of the Hh pathway for the treatment of locally advanced BCC.[3][4]

Mechanism of Action: Sonidegib functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[3][4][8] This binding event prevents the downstream activation of the signaling cascade, ultimately leading to the suppression of tumor growth.[3][4]

Experimental Workflow: Assessing Hedgehog Pathway Inhibition

Caption: Workflow for evaluating anticancer activity of Hedgehog pathway inhibitors.

Induction of Apoptosis through Bcl-2 Inhibition: Insights from Navitoclax

While Navitoclax contains a trifluoromethyl (-CF₃) rather than a trifluoromethoxy group, its mechanism of action provides a valuable blueprint for designing apoptosis-inducing anticancer agents. Navitoclax is an inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[9]

Mechanism of Action: Navitoclax binds with high affinity to anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, preventing them from sequestering pro-apoptotic proteins.[9] This disruption of the protein-protein interaction liberates pro-apoptotic proteins, which then initiate the mitochondrial pathway of apoptosis, leading to cancer cell death.[10][11]

Table 1: Anticancer Activity of Representative Trifluoromethoxy-Containing Compounds

| Compound | Cancer Type | Target/Mechanism | IC₅₀ | Reference |

| Sonidegib | Basal Cell Carcinoma | Hedgehog Pathway (SMO) Inhibitor | Not specified in provided context | [4] |

| Roniciclib | Various Cancers | Cyclin-Dependent Kinase (CDK) Inhibitor | Not specified in provided context | [1] |

| Navitoclax (-CF₃) | Leukemia, Lymphoma | Bcl-2 Family Inhibitor | Not specified in provided context | [9] |

Neuroprotection: Shielding the Nervous System from Degeneration

The ability of trifluoromethoxy-containing compounds to cross the blood-brain barrier makes them particularly promising for the treatment of neurodegenerative diseases.[1]

Modulating Glutamatergic Neurotransmission: The Role of Riluzole

Riluzole is a trifluoromethoxy-containing drug approved for the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[1] Its neuroprotective effects are attributed to its modulation of glutamatergic neurotransmission.[12][13]

Mechanism of Action: Riluzole is believed to act through multiple mechanisms:

-

Inhibition of Glutamate Release: It blocks voltage-gated sodium channels on presynaptic nerve terminals, thereby reducing the release of the excitatory neurotransmitter glutamate.[12][13]

-

Postsynaptic Receptor Blockade: Riluzole non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, which are postsynaptic glutamate receptors.[12]

-

Inhibition of Protein Kinase C (PKC): Direct inhibition of PKC may contribute to its antioxidative and neuroprotective effects.[14]

By attenuating glutamate-induced excitotoxicity, Riluzole helps to protect neurons from damage and slow the progression of the disease.[13]

Diagram: Riluzole's Neuroprotective Mechanism

Caption: Riluzole's multi-target approach to neuroprotection.

Cannabinoid Receptor Agonism: The Potential of BAY 38-7271

BAY 38-7271 is a trifluoromethoxy-containing compound that has shown potent neuroprotective effects in preclinical models of traumatic brain injury.[15][16] It acts as a high-affinity agonist at cannabinoid receptors.

Mechanism of Action: BAY 38-7271's neuroprotective effects are primarily mediated through its agonism at CB1 and CB2 receptors.[5] Activation of these receptors can trigger multiple downstream signaling pathways that reduce excitotoxicity, inflammation, and oxidative stress in the injured brain.

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The trifluoromethoxy group has also been incorporated into molecules with potent activity against a range of pathogens, including bacteria and fungi.

Inhibition of Mycolic Acid Synthesis: Delamanid and Pretomanid in Tuberculosis Treatment

Delamanid and Pretomanid are trifluoromethoxy-containing drugs that are crucial components of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[1] They target a key component of the mycobacterial cell wall.

Mechanism of Action: Both Delamanid and Pretomanid are prodrugs that are activated within Mycobacterium tuberculosis.[17][18] The activated form of these drugs inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[17][19][20] Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.[20]

Table 2: Antimicrobial Activity of Representative Trifluoromethoxy-Containing Compounds

| Compound | Target Organism | Mechanism of Action | MIC (μg/mL) | Reference |

| Delamanid | Mycobacterium tuberculosis | Inhibition of mycolic acid synthesis | 0.006 - 0.024 | [18] |

| Pretomanid | Mycobacterium tuberculosis | Inhibition of mycolic acid synthesis | Not specified in provided context | [2] |

| (1,3,4-oxadiazol-2-yl)benzamides | Gram-positive bacteria (MRSA) | Not fully elucidated | As low as 0.06 | [20] |

| Trifluoromethyl bithiazoles | Gram-positive bacteria | Not fully elucidated | 4 - 16 | [21] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Trifluoromethoxy-containing compounds have demonstrated potential in mitigating inflammatory responses.

Mechanism of Action: The anti-inflammatory effects of some trifluoromethoxy-containing compounds are attributed to their ability to inhibit key inflammatory mediators and signaling pathways. For instance, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Additionally, inhibition of the NF-κB signaling pathway, a central regulator of inflammation, has been observed with certain trifluoromethoxy-containing molecules.[22]

Experimental Protocols: A Practical Guide to Evaluating Biological Activity

To facilitate the exploration of novel trifluoromethoxy-containing compounds, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

-

Compound Treatment: Add varying concentrations of the trifluoromethoxy-containing test compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (final concentration 0.45 mg/mL) to each well.[3][4]

-

Formazan Formation: Incubate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[3][4]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent) to each well to dissolve the formazan crystals.[3][4]

-

Absorbance Measurement: Leave the plates at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[4]

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema Model

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[5]

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (180-190 g) to the laboratory conditions for at least one week.[23]

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) at the desired dose (e.g., 200 mg/kg).[23] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).[23]

-

Induction of Inflammation: Thirty minutes after compound administration, inject 100 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[5][24]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[24]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the trifluoromethoxy-containing compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The trifluoromethoxy group has firmly established itself as a valuable substituent in the medicinal chemist's toolbox. Its ability to confer enhanced lipophilicity, metabolic stability, and target-binding affinity has led to the development of successful drugs across a spectrum of therapeutic areas. The diverse biological activities of trifluoromethoxy-containing compounds, from anticancer and neuroprotective to antimicrobial and anti-inflammatory effects, underscore the broad applicability of this unique functional group.

Future research will likely focus on the development of novel synthetic methodologies to facilitate the incorporation of the -OCF₃ group into a wider range of molecular scaffolds. Furthermore, a deeper understanding of the specific interactions between the trifluoromethoxy group and its biological targets will enable more rational and targeted drug design. As our knowledge of disease biology continues to expand, the strategic use of the trifluoromethoxy group will undoubtedly play a pivotal role in the discovery and development of the next generation of innovative medicines.

References

-

Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. Pharmacy Times. (2022-10-20). [Link]

-

Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. PMC - NIH. (2017-03-16). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Sonidegib. DermNet. [Link]

-

The pharmacology and mechanism of action of riluzole. Neurology.org. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

What is the mechanism of Pretomanid? Patsnap Synapse. (2024-07-17). [Link]

-

A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C. PubMed. [Link]

-

BAY 38-7271. Grokipedia. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. PMC. [Link]

-

What is Navitoclax used for? Patsnap Synapse. (2024-06-27). [Link]

-

Delamanid or pretomanid? A Solomonic judgement!. PMC - PubMed Central - NIH. [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. (2017-01-05). [Link]

-

(PDF) Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. ResearchGate. (2025-10-15). [Link]

-

Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist BAY 38-7271. PubMed. [Link]

-

3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects. PubMed. [Link]

-

Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent. PMC. (2020-11-26). [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. (2022-01-13). [Link]

-

In Vivo Preclinical Mouse Models. Champions Oncology. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

BAY 38-7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury. ResearchGate. (2025-08-06). [Link]

-

What is the mechanism of Delamanid?. Patsnap Synapse. (2024-07-17). [Link]

-

Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. PubMed. (2020-11-09). [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. (2025-02-05). [Link]

-

Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. ResearchGate. [Link]

-

In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. ProBio CDMO. [Link]

-

Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. Frontiers. [Link]

-

Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis. Bentham Science Publishers. (2010-03-26). [Link]

-

The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

-

Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. NIH. (2025-06-11). [Link]

-

Navitoclax (ABT-263) Accelerates Apoptosis during Drug-Induced Mitotic Arrest by Antagonizing Bcl-xL. AACR Journals. [Link]

-

The role of delamanid in the treatment of drug-resistant tuberculosis. PMC. [Link]

-

What is the mechanism of Riluzole?. Patsnap Synapse. (2024-07-17). [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

-

Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. [Link]

-

Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence. PMC - NIH. [Link]

-

The dual neuroprotective– neurotoxic profile of cannabinoid drugs. Iowans for Medical Marijuana. [Link]

-

Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ResearchGate. (2025-08-10). [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. (2008-04-29). [Link]

-

Abstract 63: Navitoclax (ABT-263) induces apoptosis in colon cancer cells by upregulating caspase 3 through inhibition of Bcl-2 family members. AACR Journals. (2020-08-15). [Link]

-

The pharmacology and mechanism of action of riluzole. Semantic Scholar. [Link]

-

4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. PMC - NIH. [Link]

-

N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. PMC - PubMed Central. [Link]

-

The neuroprotective role of endocannabinoids against chemical-induced injury and other adverse effects. [Link]

-

NF-κB Signaling Pathway. Bio-Rad Antibodies. [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]

- 7. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. mdpi.com [mdpi.com]

- 24. bio-protocol.org [bio-protocol.org]

Methodological & Application

Application Note: Chemoselective Reduction of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene to 4-Chloro-2-(trifluoromethoxy)aniline

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and specialty materials. 4-Chloro-2-(trifluoromethoxy)aniline, in particular, is a valuable building block. However, the synthesis of this aniline from its nitro precursor, 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene, presents a significant chemoselectivity challenge. The presence of both a chloro and a trifluoromethoxy group on the aromatic ring necessitates a reduction method that is potent enough to reduce the nitro group while leaving the other functionalities intact. This application note provides a detailed, field-proven protocol for this specific transformation, focusing on the rationale behind the chosen method and offering comprehensive guidance for researchers.

Chemoselectivity Challenges: Preserving Halogen and Trifluoromethoxy Groups

The primary challenge in the reduction of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene is preventing unwanted side reactions.

-

Hydrodehalogenation: Many common catalytic hydrogenation methods, especially those using palladium or platinum catalysts under standard conditions, can lead to the cleavage of the carbon-chlorine bond, resulting in the formation of 2-(trifluoromethoxy)aniline as a significant byproduct.[1] The selection of the catalyst, solvent, and reaction conditions is critical to minimize this pathway.[2]

-

Trifluoromethoxy Group Stability: While generally robust, the trifluoromethoxy group can be sensitive to harsh reducing agents or highly acidic/basic conditions, which are sometimes employed in classical nitro reductions.

Given these challenges, methods employing metal reductants in acidic media, such as tin(II) chloride or iron, offer a reliable and highly chemoselective alternative to catalytic hydrogenation for this class of substrates.[3][4][5] We will detail a protocol using tin(II) chloride (SnCl₂), a reagent well-documented for its efficacy in selectively reducing nitro groups without affecting aryl halides.[4][6]

Method Selection Rationale: Tin(II) Chloride in Acidic Medium

The use of stannous chloride (SnCl₂) in a protic solvent like ethanol with concentrated hydrochloric acid is the recommended method for this transformation.

-

Expertise & Causality: SnCl₂ is a mild reducing agent that, in acidic conditions, selectively transfers electrons to the nitro group.[4] The reaction proceeds through a series of intermediates (nitroso, hydroxylamine) before yielding the final amine. The acidic environment protonates the nitro group, facilitating the reduction, and also converts the resulting aniline into its hydrochloride salt, which often precipitates from the reaction mixture, driving the reaction to completion and simplifying isolation. This method has a proven track record of high yields and excellent chemoselectivity for halogenated nitroarenes.[6]

-

Trustworthiness & Validation: This protocol is self-validating. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product, 4-Chloro-2-(trifluoromethoxy)aniline, are confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the integrity of the process.

Experimental Workflow Diagram

The overall process from starting material to purified product is outlined below.

Caption: Experimental workflow for the reduction of the nitro group.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Wt. | Molarity/Density | Amount (10 mmol scale) | Equivalents |

| 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene | 328-75-6 | 241.56 g/mol | - | 2.42 g (10.0 mmol) | 1.0 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 g/mol | - | 9.03 g (40.0 mmol) | 4.0 |

| Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | 0.789 g/mL | 50 mL | - |

| Hydrochloric Acid (Concentrated, 37%) | 7647-01-0 | 36.46 g/mol | ~12 M | 10 mL | - |

| Sodium Hydroxide (5 M aq. solution) | 1310-73-2 | 40.00 g/mol | 5 M | As needed (~50-60 mL) | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 0.902 g/mL | ~150 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | - | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene (2.42 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Reagents: Carefully add tin(II) chloride dihydrate (9.03 g, 40.0 mmol) to the solution.[6] This is followed by the slow, dropwise addition of concentrated hydrochloric acid (10 mL) via a dropping funnel. The addition is exothermic and may cause the ethanol to gently boil.

-

Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The starting material is UV active and should have a higher Rf than the aniline product. The reaction is typically complete within 2-4 hours.

-

Work-up - Quenching and Basification: Once the starting material is consumed, remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture slowly over crushed ice (~100 g) in a large beaker. Carefully neutralize the acidic solution by slowly adding 5 M sodium hydroxide solution with constant stirring. Monitor the pH with litmus paper or a pH meter, continuing addition until the pH is >10. A thick, white precipitate of tin salts will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-2-(trifluoromethoxy)aniline.

-

Purification and Characterization: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel. The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. Expected Yield: 85-95%.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient heating, insufficient SnCl₂, or short reaction time. | Ensure the mixture is refluxing properly. Add an additional 0.5-1.0 eq. of SnCl₂. Extend the reaction time. |

| Difficult Filtration of Tin Salts | Very fine precipitate formed. | Add a filter aid (e.g., Celite) to the slurry before filtration to improve flow rate. |

| Low Yield after Extraction | Incomplete extraction or product lost in the aqueous layer. | Ensure the aqueous layer is thoroughly basic (pH > 10) to ensure the aniline is in its free base form. Perform additional extractions. |

| Presence of Hydrodechlorinated Product | This is highly unlikely with SnCl₂ but could indicate a contaminated reagent. | Confirm the identity of the byproduct by MS. If present, consider an alternative method like iron in acetic acid.[5][7] |

Safety Precautions

-

Reagents: Concentrated hydrochloric acid is highly corrosive and volatile. Tin(II) chloride is harmful if swallowed and causes skin/eye irritation.[8] Handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction: The initial addition of HCl is exothermic. Control the addition rate to manage the temperature.

-

Work-up: The neutralization with sodium hydroxide is also highly exothermic and should be performed slowly and with cooling (ice bath).

References

- Google Patents. (n.d.). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323.

- Hegedüs, L., et al. (2020).

- Ramírez-López, P., et al. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.

- Reddy, K. S., et al. (2018). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 16(10), 1645-1653.

-

ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Reduction of Nitroarenes with Iron/Acetic Acid. Retrieved from [Link]

- Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879.

- Huang, R., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Chinese Chemical Letters.

- Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879.

- Wang, Y., et al. (2021). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry, 45(38), 17651-17658.

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

- Semple, J. E., et al. (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 143(30), 11634-11645.

-

ResearchGate. (n.d.). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

- Pettus, T. R. R., & Van De Water, R. W. (2002). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.

- Wang, X., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(14), 1-6.

-

ResearchGate. (n.d.). Hydrogenation of nitro-groups and dehalogenation. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.

- Thorat, S. H., et al. (2016). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry, 18(24), 6544-6548.

-

ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Tin(II) chloride dihydrate. Retrieved from [Link]

Sources

- 1. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Tin(II) chloride dihydrate, 1 kg, CAS No. 10025-69-1 | A to Z | Chemicals | Carl ROTH - Austria [carlroth.com]

Application Note: High-Selectivity Catalytic Hydrogenation of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene to 4-Chloro-2-(trifluoromethoxy)aniline .

The primary challenge in this transformation is the competitive hydrodechlorination (loss of the chlorine atom) which occurs alongside the desired nitro reduction. While the trifluoromethoxy group (

This guide presents a validated Platinum-on-Carbon (Pt/C) protocol designed to suppress dechlorination (<0.1%) while achieving >99% conversion.[1] An alternative Raney Nickel method is provided for cost-sensitive applications.[1]

Mechanistic Insight & Catalyst Selection

To design a robust process, one must understand the competing pathways on the catalyst surface.

Reaction Pathways

The reduction proceeds through the Haber mechanism (Nitro

Figure 1: Reaction pathway highlighting the critical selectivity divergence at the product stage.

Why Platinum (Pt) over Palladium (Pd)?

Palladium (Pd) is the most active metal for nitro reduction but is also the most active for C-Cl bond insertion (oxidative addition).[1]

-

Pd/C: High risk of dechlorination.[1] Requires inhibitors (e.g., diphenyl sulfide) or acidic modifiers to be selective.[1]

-

Pt/C: Exhibits a much lower affinity for the C-Cl bond while maintaining high activity for

reduction.[1] It is the "Gold Standard" for halogenated nitroaromatics [1].[1] -

Raney Ni: Effective but requires strict pH control and lower pressures to prevent dechlorination.[1]

Experimental Protocols

Protocol A: High-Fidelity Pt/C Hydrogenation (Recommended)

This method prioritizes product quality and ease of purification.[1]

Materials:

-

Substrate: 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene (100 g, 0.41 mol).[1]

-

Catalyst: 5% Pt/C (sulfided variants offer extra security, but standard dry 5% Pt/C is sufficient at controlled temps).[1] Load: 1.0 wt% relative to substrate.[1]

-

Solvent: Methanol (anhydrous preferred).[1]

-

Reactor: High-pressure stainless steel autoclave (e.g., Parr or Buchi).[1]

Step-by-Step Workflow:

-

Inertization: Charge the autoclave with the substrate (100 g) and Methanol (500 mL). Add the Pt/C catalyst (1.0 g) as a slurry in methanol to avoid dry catalyst ignition hazards.[1]

-

Purge: Seal the reactor. Purge with Nitrogen (

) 3 times (pressurize to 5 bar, release to 1 bar) to remove oxygen.[1] -

Hydrogen Introduction: Purge with Hydrogen (

) 3 times.[1] -

Reaction: Pressurize to 5 bar (0.5 MPa) with

. -

Temperature Ramp: Heat the mixture to 35°C .

-

Critical Control: Do not exceed 50°C. Higher temperatures exponentially increase the rate of dechlorination [2].[1]

-

-

Agitation: Stir vigorously (800-1000 rpm) to eliminate mass transfer limitations. The reaction is exothermic; monitor internal temperature closely.[1]

-

Completion: Monitor

uptake. Reaction typically completes in 2-4 hours.[1] -

Workup: Cool to 20°C. Vent

and purge with -

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline.

Process Parameters Table:

| Parameter | Range | Optimal | Reason |

| Catalyst Loading | 0.5 - 2.0 wt% | 1.0 wt% | Balance between rate and cost.[1] |

| Pressure ( | 1 - 10 bar | 5 bar | Sufficient rate; minimizes de-halogenation risk.[1] |

| Temperature | 20 - 60°C | 35°C | >50°C risks C-Cl cleavage.[1] |

| Solvent | MeOH, EtOH, EtOAc | MeOH | High solubility; easy removal.[1] |

Protocol B: Cost-Effective Raney Nickel Method

Suitable for larger scale operations where Pt cost is prohibitive.[1]

Materials:

-

Catalyst: Raney Nickel (active slurry).[1] Load: 5 wt% relative to substrate.[1]

-

Inhibitor (Optional): Potassium Thiocyanate (KSCN) - 0.5 mol% relative to catalyst if dechlorination is observed.[1]

Step-by-Step Workflow:

-

Preparation: Wash Raney Nickel with Methanol (3x) to remove water/alkali.[1]

-

Loading: Charge substrate and Methanol into the reactor. Add the Raney Ni slurry.[1]

-

Reaction: Pressurize to 3 bar (0.3 MPa)

. -

Temperature: Maintain 25-30°C . Raney Ni is less selective than Pt; strictly control temperature.[1]

-

Monitoring: Check reaction progress via HPLC every hour. If dechlorination >0.5% is detected, stop immediately.[1]

Analytical Controls (HPLC)[1]

To ensure the integrity of the "Self-Validating System," use the following HPLC method to distinguish the product from the dechlorinated impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm.[1]

-

Retention Time Order (Typical):

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common hydrogenation deviations.

Safety Considerations

-

Catalyst Ignition: Dry Pt/C and Raney Ni are pyrophoric .[1] Always keep them wet with water or solvent.[1] Never expose dry catalyst to air.[1]

-

Hydrogen Gas: Extremely flammable.[1] Ensure all equipment is grounded to prevent static discharge.[1] Use

inertization cycles. -

Exotherm: Nitro reduction releases ~500 kJ/mol.[1] On a large scale, this can cause thermal runaway.[1] Add substrate in portions or use a cooling loop if scaling up >100g.[1]

-

Chemical Toxicity: The nitro-substrate and aniline product are likely skin irritants and potentially toxic.[1] Handle in a fume hood with appropriate PPE (nitrile gloves, goggles).[1]

References

-

Coq, B., & Figueras, F. (2001).[1] Structure-activity relationships in catalytic hydrogenation of chloronitrobenzenes. Journal of Molecular Catalysis A: Chemical, 173(1-2), 117-134.[1]

-

Siegrist, U., et al. (2003).[1] Hydrogenation of Nitroarenes. Specialty Chemicals Magazine.

-

Blenke, E. O., et al. (2017).[1] Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[1][2] RSC Advances, 7, 29143-29148.[1][3]

-

CymitQuimica. (n.d.). 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene Product Data.

Sources

using iron/HCl for nitro group reduction on aromatic rings

Application Note: Chemoselective Nitro Reduction Using Iron/HCl (Béchamp System)

Part 1: Strategic Overview & Selection Guide

In the landscape of aromatic nitro reduction, the Iron/Hydrochloric Acid (Fe/HCl) system—historically known as the Béchamp reduction—remains a cornerstone of process chemistry.[1][2] While catalytic hydrogenation (

This guide details the mechanistic rationale, optimized protocols, and critical work-up strategies to transform this "messy" classical reaction into a streamlined, reproducible protocol suitable for modern drug development.

Method Selection Matrix

Use this decision table to validate if Fe/HCl is the correct choice for your substrate.

| Feature | Iron / HCl (Béchamp) | Catalytic Hydrogenation ( | Stannous Chloride ( |

| Halogen Tolerance | High (Cl, Br, I stable) | Low (Risk of dehalogenation) | High |

| Alkene/Alkyne Tolerance | High (Retains unsaturation) | Low (Reduces to alkane) | High |

| Nitrile/Carbonyl Tolerance | High | Variable (Substrate dependent) | High |

| Scalability | High (Cheap, robust) | High (Clean, but safety | Low (Toxic Sn waste) |

| Work-up Difficulty | Moderate/High (Iron sludge) | Low (Filtration) | High (Emulsions) |

| Cost | $ (Very Low) |

Part 2: Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is a surface-mediated electron transfer process. Contrary to common belief, HCl does not merely serve as a proton source; it acts as a surface activator (etchant) .

-

Activation: HCl etches the passive oxide layer on the iron particle, exposing reactive

sites. -

Adsorption: The nitroarene adsorbs onto the iron surface.

-